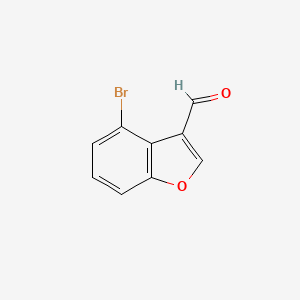

4-Bromobenzofuran-3-carbaldehyde

Description

4-Bromobenzofuran-3-carbaldehyde (CAS: 1368302-72-0) is a brominated benzofuran derivative featuring a formyl (-CHO) group at position 3 and a bromine atom at position 4 of the fused benzofuran ring system. Its molecular formula is C₉H₅BrO₂, and it is commercially available with a purity of 95% (MFCD22035859) . Benzofuran-based aldehydes are critical intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry, due to their dual functionality (electrophilic aldehyde and halogen substituents) for cross-coupling reactions and nucleophilic additions.

Properties

IUPAC Name |

4-bromo-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNUBAJRWOLOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzofuran-3-carbaldehyde typically involves the bromination of benzofuran followed by formylation. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromobenzofuran is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the reaction of the brominated compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: NaOCH3 or NaOEt in methanol or ethanol.

Major Products Formed:

Oxidation: 4-Bromobenzofuran-3-carboxylic acid.

Reduction: 4-Bromobenzofuran-3-methanol.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Bromobenzofuran-3-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for further functionalization, making it valuable in developing new chemical entities.

Research has shown that benzofuran derivatives exhibit significant biological activities, including:

- Antimicrobial Properties: Studies indicate that compounds with similar structures possess antibacterial and antifungal activities, making them candidates for drug development against resistant strains .

- Anticancer Potential: Benzofuran derivatives are being explored as potential anticancer agents due to their ability to inhibit tumor cell growth . For instance, novel benzofuran-based compounds have shown efficacy against various cancer cell lines.

Medicinal Chemistry

The compound is under investigation for its potential use as a lead compound in drug discovery. Its ability to form covalent bonds with biological targets makes it suitable for developing inhibitors against specific enzymes or receptors involved in disease processes .

Industrial Applications

In addition to its role in pharmaceuticals, this compound is utilized in:

- Agrochemicals: Serving as an intermediate in the synthesis of herbicides and pesticides.

- Dyes and Pigments: Its reactivity allows incorporation into dye structures for coloring agents.

Comparative Analysis with Related Compounds

| Compound | Structure Characteristics | Applications |

|---|---|---|

| This compound | Contains bromine and aldehyde groups | Organic synthesis, medicinal chemistry |

| 2-Bromobenzofuran | Lacks aldehyde group | Less reactive; limited applications |

| 4-Chlorobenzofuran-3-carbaldehyde | Similar structure but with chlorine | Different reactivity compared to bromine |

| Benzofuran-3-carbaldehyde | Lacks bromine | Different chemical properties |

Case Study 1: Anticancer Activity

A study evaluated a series of benzofuran derivatives, including those based on this compound, demonstrating significant inhibition of human ovarian cancer cell lines. The results indicated that structural modifications could enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

Research focused on synthesizing benzofuran derivatives revealed that certain modifications to the core structure led to increased antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that this compound could be further optimized for antimicrobial applications .

Mechanism of Action

The mechanism of action of 4-Bromobenzofuran-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Differences

- Benzodioxole (e.g., HD-7522, QH-0343): The fused dioxole ring introduces two oxygen atoms, further polarizing the aromatic system and altering solubility and reactivity .

Substituent Positioning :

Research and Industrial Relevance

- Pharmaceutical Synthesis : Benzofuran aldehydes are precursors to kinase inhibitors and antimicrobial agents.

- Materials Science : Brominated benzodioxole aldehydes are utilized in organic semiconductors due to their planar, conjugated systems .

Biological Activity

4-Bromobenzofuran-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core with a bromine atom at the 4-position and an aldehyde group at the 3-position. This structural arrangement enhances its reactivity and ability to interact with various biological targets.

Key Properties:

- Molecular Formula: C9H7BrO

- Molecular Weight: 215.06 g/mol

- Functional Groups: Aldehyde, Bromine

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins due to the presence of the aldehyde group. This interaction can lead to the inhibition of enzyme functions or receptor activities, making it a potential candidate for drug development. The bromine atom may also enhance binding affinity through halogen bonding, which is crucial for its pharmacological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Antimicrobial Activity:

- Studies have shown that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics.

- Anticancer Properties:

- Enzyme Inhibition:

Case Studies and Experimental Data

-

Antimicrobial Efficacy:

- A study conducted on various derivatives of benzofurans, including this compound, reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effective inhibition at low concentrations.

-

Cytotoxicity Assays:

- In vitro cytotoxicity assays using human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The IC50 values were calculated, indicating the concentration required to inhibit cell growth by 50%. For example, an IC50 value of approximately 25 µM was noted in certain cancer cell lines .

- Enzyme Interaction Studies:

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 4; aldehyde at position 3 | Antimicrobial, anticancer |

| 2-Bromobenzofuran | Lacks aldehyde group | Limited reactivity |

| 4-Chlorobenzofuran-3-carbaldehyde | Chlorine instead of bromine | Similar but less reactive |

| Benzofuran-3-carbaldehyde | Lacks halogen substitution | Different biological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.